Evidence Availability Status: No Direct Comparative Quantitative Data Identified for CAS 2034535-81-2 in Permissible Primary Sources
Despite exhaustive searching of primary research papers, patents, and authoritative databases, no directly attributable quantitative biological activity data (IC50, Ki, EC50, etc.) were identified for 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,3-dichlorophenyl)acetamide in sources compliant with the Absolute Source Exclusion list. The only accessible sources for this compound are vendor catalog entries on benchchems.com and evitachem.com, which are explicitly excluded from admissible evidence under the present framework. Consequently, no direct head-to-head comparison, cross-study comparable analysis, or class-level inference with quantitative comparator data can be constructed for this specific compound at this time. The absence of published quantitative data distinguishes this compound from more extensively characterized pyridazinone N-aryl acetamides such as those reported by Moghimi et al. (2020) [1], where compound 7a demonstrated an IC50 of 70.1 µM against α-glucosidase with acarbose as the reference standard (IC50 = 750 µM).
| Evidence Dimension | Biological activity disclosure status |
|---|---|
| Target Compound Data | No quantitative biological activity data available in permissible primary sources for CAS 2034535-81-2 |
| Comparator Or Baseline | Compound 7a from Moghimi et al. 2020: α-glucosidase IC50 = 70.1 µM; Acarbose: IC50 = 750 µM |
| Quantified Difference | Not calculable – target compound data unavailable |
| Conditions | α-Glucosidase in vitro enzyme inhibition assay (Moghimi et al. 2020) |
Why This Matters
The complete absence of published quantitative activity data for this compound means that its selection over any structurally characterized analogue cannot be justified by potency, selectivity, or efficacy metrics, making it suitable only as a chemical probe or synthetic intermediate where structural identity alone is the procurement criterion.
- [1] Moghimi S, Toolabi M, Salarinejad S, Firoozpour L, Sadat Ebrahimi SE, Safari F, Mojtabavi S, Faramarzi MA, Foroumadi A. Design and synthesis of novel pyridazine N-aryl acetamides: In-vitro evaluation of α-glucosidase inhibition, docking, and kinetic studies. Bioorganic Chemistry. 2020 Sep;102:104071. PMID: 32688112. View Source
